N-Acetylneuraminic Acid Pentamer alpha(2-8)
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Overview
Description
N-Acetylneuraminic Acid Pentamer alpha(2-8) is a high molecular weight polysaccharide composed of five N-acetylneuraminic acid (Neu5Ac) units linked via alpha(2-8) glycosidic bonds. This compound is a derivative of sialic acid, which plays a crucial role in various biological processes, including cell-cell interactions, signaling, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Pentamer alpha(2-8) typically involves the chemical polymerization of N-acetylneuraminic acid monomers. The process begins with the activation of the carboxyl group of N-acetylneuraminic acid using a coupling reagent such as carbodiimide. This is followed by the formation of glycosidic bonds between the monomers under acidic conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Pentamer alpha(2-8) is more complex and involves multiple steps to ensure high purity and yield. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired pentamer from other oligomers and monomers .
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Pentamer alpha(2-8) undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include oxidized fragments, reduced derivatives, and substituted analogs of N-Acetylneuraminic Acid Pentamer alpha(2-8) .
Scientific Research Applications
N-Acetylneuraminic Acid Pentamer alpha(2-8) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetylneuraminic Acid Pentamer alpha(2-8) involves its interaction with specific molecular targets such as sialic acid-binding lectins and receptors on cell surfaces. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses . The compound’s effects are mediated through the binding of its sialic acid residues to these targets, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid Monomer: A single unit of sialic acid with similar biological functions but lower molecular weight.
N-Acetylneuraminic Acid Dimer: Composed of two N-acetylneuraminic acid units linked via glycosidic bonds.
N-Acetylneuraminic Acid Trimer: Contains three N-acetylneuraminic acid units.
Uniqueness
N-Acetylneuraminic Acid Pentamer alpha(2-8) is unique due to its higher molecular weight and the presence of multiple sialic acid units, which enhance its biological activity and binding affinity to molecular targets. This makes it more effective in applications requiring strong and specific interactions with sialic acid-binding proteins .
Properties
IUPAC Name |
(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87N5O41/c1-16(66)56-32(21(71)6-22(72)47(84)85)42(83)38(79)28(12-62)94-52(48(86)87)8-24(74)34(58-18(3)68)44(99-52)40(81)30(14-64)96-54(50(90)91)10-26(76)36(60-20(5)70)46(101-54)41(82)31(15-65)97-55(51(92)93)9-25(75)35(59-19(4)69)45(100-55)39(80)29(13-63)95-53(49(88)89)7-23(73)33(57-17(2)67)43(98-53)37(78)27(77)11-61/h21,23-46,61-65,71,73-83H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)/t21-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43?,44?,45?,46?,52?,53?,54?,55?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAKXYVEIHDFV-JLSNPXASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C4C(C(CC(O4)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H](C4[C@@H]([C@H](CC(O4)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87N5O41 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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